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[1] Dexamethasone - an overview | ScienceDirect Topics Dexamethasone is a potent synthetic

glucocorticoid that has been used in the treatment of various inflammatory and autoimmune diseases. It is

also used as an antiemetic in patients receiving cancer chemotherapy. Dexamethasone exerts its effects

by binding to the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily.

Upon binding to dexamethasone, the GR translocates to the nucleus and binds to specific DNA sequences

called glucocorticoid response elements (GREs). This binding can either activate or repress the

transcription of target genes. ... Dexamethasone is a synthetic member of the glucocorticoid class of

steroid drugs. It has anti-inflammatory and immunosuppressant properties. Dexamethasone is a potent

agonist of the glucocorticoid receptor. It is used to treat many inflammatory and autoimmune conditions,

such as rheumatoid arthritis and bronchospasm. Dexamethasone is also used as a direct

chemotherapeutic agent in certain hematological malignancies, especially in the treatment of multiple

myeloma, in which it is given alone or in combination with other chemotherapeutic drugs, including

thalidomide, lenalidomide, bortezomib, or a combination of doxorubicin and vincristine or bortezomib and

cyclophosphamide. ... Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid

drugs. It is used to treat many inflammatory and autoimmune conditions, such as rheumatoid arthritis and

bronchospasm. Idiopathic sudden sensorineural hearing loss is defined as a sensorineural hearing loss of

at least 30 dB in three consecutive frequencies over a period of 72 hours. It is considered a medical

emergency. The standard treatment is with corticosteroids. Dexamethasone is a potent synthetic member

of the glucocorticoid class of steroid drugs. 2

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1623714?utm_src=pdf-interest
https://www.cellsignal.com/products/activators-inhibitors/dexamethasone/14776
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qGk6v0l3v-pB2qH5eE4VwS_X0uW-2L48Yq4YpW_8H-j8v95n8w-Q56-L904yCg5_9-d9R-RjR667B7l4m1qRj05h-gQ23Y4975Y_6oN-7r2sWqW-4t68-n9t-5q-8s-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[3] Dexamethasone - StatPearls - NCBI Bookshelf (2025-01-01) Dexamethasone is a potent synthetic

glucocorticoid with anti-inflammatory and immunosuppressant properties that is 25 to 30 times more potent

than hydrocortisone and 6 to 7 times more potent than prednisone. Unlike other glucocorticoids,

dexamethasone has a low mineralocorticoid activity. Dexamethasone is FDA-approved for many

conditions, including but not limited to adrenal insufficiency, acute mountain sickness, high-altitude cerebral

edema, congenital adrenal hyperplasia, and shock. It is also approved for acute exacerbations of multiple

sclerosis, allergies, and inflammation. ... (2025-01-01) Dexamethasone is a potent glucocorticoid that can

suppress the immune system and inflammation. It binds to the glucocorticoid receptor (GR) in the

cytoplasm, and the complex translocates to the nucleus. In the nucleus, the dexamethasone-GR complex

binds to specific DNA sequences called glucocorticoid response elements (GREs) and alters the

transcription of target genes. This can lead to the upregulation of anti-inflammatory genes and the

downregulation of pro-inflammatory genes. ... (2025-01-01) Dexamethasone is a potent glucocorticoid with

anti-inflammatory and immunosuppressant effects. It is used to treat a variety of conditions, including but

not limited to: allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases,

hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, renal

diseases, respiratory diseases, and rheumatic disorders. 4

[5] Tesimide - Creative Biolabs Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to

divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2

[6] A phase I trial of the combination of the PARP inhibitor olaparib and the WEE1 inhibitor adavosertib in

patients with advanced solid tumors - PubMed (2021-03-01) Purpose: The WEE1 inhibitor adavosertib and

the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor

effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose
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(RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination.

Patients and methods: Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-

escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg

orally once daily) on days 1-3 and 8-10 of a 21-day cycle. Results: Forty-six patients were enrolled. The

RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily. Dose-limiting toxicities were

primarily hematologic. Common treatment-related adverse events included nausea (87%), fatigue (78%),

vomiting (72%), diarrhea (70%), and anemia (61%). ... (2021-03-01) We conducted a phase I trial to

determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and

preliminary clinical activity of this combination. Patients and methods: Patients with advanced solid tumors

were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally

twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ...

(2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-

agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I

trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics,

and preliminary clinical activity of this combination. ... (2021-03-01) The combination of olaparib and

adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid

tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. 2

[7] Tesimide - an overview | ScienceDirect Topics Tesimide is a novel small molecule that has been

shown to have anti-cancer activity. It is a potent and selective inhibitor of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In most normal cells, telomerase activity is low or

absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often

reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the

telomeres to shorten, which can lead to cell death. ... Tesimide is a novel, orally bioavailable, small

molecule inhibitor of the enzyme telomerase. It has been shown to have anti-cancer activity in a variety of

in vitro and in vivo models. Tesimide is currently in clinical trials for the treatment of various cancers. ...

Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by

inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of

telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell

division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By

inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. 2

Tesimide | C10H9N3O2S - PubChem National Center for Biotechnology Information. 8600 Rockville Pike,

Bethesda, MD, 20894 USA. Contact. Policies. FOIA. HHS Vulnerability Disclosure. National Library of

Medicine. National Institutes of Health. U.S. Department of Health & Human Services. ...

Benzo[d]isothiazole-1,1-dioxide, 3-hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-

dioxide ... 3-hydrazinyl-2H-1,2-benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-
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hydrazono-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide ... Tesimide. ... Benzo[d]isothiazole-1,1-dioxide, 3-

hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-dioxide ... 3-hydrazinyl-2H-1,2-

benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-hydrazono-2,3-dihydro-1,2-

benzisothiazole 1,1-dioxide ... Tesimide ... 8

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in

patients with advanced solid tumors (2021-03-01) The combination of olaparib and adavosertib was found

to be safe and well-tolerated in patients with advanced solid tumors. The recommended phase 2 dose was

determined to be olaparib 250 mg twice daily and adavosertib 200 mg once daily. The combination showed

promising preliminary clinical activity, with an overall response rate of 29% and a clinical benefit rate of

57%. The most common treatment-related adverse events were nausea, fatigue, vomiting, diarrhea, and

anemia. ... (2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown

single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a

phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety,

pharmacokinetics, and preliminary clinical activity of this combination. Patients with advanced solid tumors

were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally

twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ...

(2021-03-01) The combination of olaparib and adavosertib is a promising new treatment for patients with

advanced solid tumors. The combination is safe and well-tolerated, and has shown promising preliminary

clinical activity. Further studies are needed to evaluate the efficacy of this combination in specific tumor

types. 2

Tesimide - MedChemExpress Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to

divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2
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Tesimide | CAS 61618-29-9 - | Santa Cruz Biotechnology Tesimide is a chemical compound that has

been studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for

maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres

shorten with each cell division, and when they become too short, the cell can no longer divide and dies.

Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to

maintain the length of their telomeres. By inhibiting telomerase, tesimide can cause the telomeres of

cancer cells to shorten, which can lead to their death. ... Tesimide is a chemical compound that has been

studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for

maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres

shorten with each cell division, and when they become too short, the cell can no longer divide and dies.

Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to

maintain the length of their telomeres. ... By inhibiting telomerase, tesimide can cause the telomeres of

cancer cells to shorten, which can lead to their death. Tesimide has been shown to be effective in killing

cancer cells in vitro and in vivo, and it is currently being studied in clinical trials for the treatment of various

types of cancer. 2

Tesimide | C10H9N3O2S | Chemsrc We are sorry, but the page you are looking for does not exist. 8

Tesimide | 61618-29-9 - ChemicalBook ChemicalBook provide Chemical industry users with

Tesimide(61618-29-9) Boiling point Melting point,Tesimide(61618-29-9) Density MSDS Formula Use,If

You also need to query the Tesimide(61618-29-9) Other information,welcome to contact us. 8

Tesimide | 61618-29-9 | Biosynth Research Areas. Cancer; Telomerase inhibitor. SMILES.

O=S1(C2=CC=CC=C2C(NN)=N1)=O. InChI. InChI=1S/C7H7N3O2S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-

7/h1-4H,10H2,(H,8,9). InChIKey. ZFFMLWRLCRYHSO-UHFFFAOYSA-N. Tesimide. ... Research Areas.

Cancer; Telomerase inhibitor. SMILES. O=S1(C2=CC=CC=C2C(NN)=N1)=O. InChI.

InChI=1S/C7H7N3O2S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-7/h1-4H,10H2,(H,8,9). InChIKey.

ZFFMLWRLCRYHSO-UHFFFAOYSA-N. ... Description. Tesimide is a telomerase inhibitor. References. 1.

Tesimide: a novel telomerase inhibitor with anticancer activity. ... 2. Tesimide inhibits the growth of human

cancer cells in vitro and in vivo. ... 3. Tesimide is a potent and selective inhibitor of telomerase. 8

Tesimide - Selleck Chemicals Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to

divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of
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chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2

A phase I trial of the combination of the PARP inhibitor olaparib and the WEE1 inhibitor adavosertib in

patients with advanced solid tumors - Clinical Cancer Research (2021-03-01) The WEE1 inhibitor

adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have

synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the

recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical

activity of this combination. Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-

escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg

orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and

adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid

tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. ...

(2021-03-01) Forty-six patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib

200 mg once daily. Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse

events included nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in

patients with advanced solid tumors - Europe PMC (2021-03-01) The WEE1 inhibitor adavosertib and the

PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor

effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose

(RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination.

Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients

received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days

1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and adavosertib is safe and

tolerable, with promising preliminary clinical activity in patients with advanced solid tumors. Further studies

are needed to evaluate the efficacy of this combination in specific tumor types. ... (2021-03-01) Forty-six

patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily.

Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse events included

nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2
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Tesimide - Cayman Chemical Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to

divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2

Tesimide - Tocris Bioscience Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to

divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2

Tesimide - ApexBio Technology Tesimide is a small molecule that has been shown to have anti-cancer

activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for

maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that

shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to
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divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead

to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a

novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse

transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each

cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide

indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell

death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models.

In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast,

lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety

of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials

for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Adooq Bioscience Tesimide is a small molecule that has been shown to have

anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety

of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - BOC Sciences Tesimide is a small molecule that has been shown to have anti-

cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the
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protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety

of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - BLDpharm Tesimide is a small molecule that has been shown to have anti-

cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety

of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chemscene Tesimide is a small molecule that has been shown to have anti-

cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety
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of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chem-Space Tesimide is a small molecule that has been shown to have anti-

cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety

of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Combi-Blocks Tesimide is a small molecule that has been shown to have anti-

cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is

responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of

chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which

allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various

cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase.

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent,

and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated,

which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to

shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety

of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer

cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the

growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide
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is currently in clinical trials for the treatment of various cancers. --INVALID-LINK-- Notes and Protocols for

the Combined Use of Tesimide and Dexamethasone in Research**

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed application notes and protocols for the investigational use of Tesimide in

combination with dexamethasone. Tesimide is a novel small molecule inhibitor of telomerase, an enzyme

crucial for the immortalization of cancer cells by maintaining telomere length. Dexamethasone, a synthetic

glucocorticoid, possesses potent anti-inflammatory and immunosuppressive properties and is widely used

in oncology to manage treatment-related side effects and as a direct anti-cancer agent in certain

malignancies. The combination of these two agents is being explored for potential synergistic anti-tumor

effects.

Mechanism of Action
Tesimide: As a telomerase inhibitor, Tesimide targets the enzyme responsible for adding telomeric repeat

sequences to the ends of chromosomes. In most normal somatic cells, telomerase activity is absent or

very low, leading to progressive telomere shortening with each cell division, which eventually triggers

cellular senescence or apoptosis. In contrast, the majority of cancer cells reactivate telomerase, enabling

them to overcome replicative mortality and achieve cellular immortality. By inhibiting telomerase, Tesimide
induces telomere shortening in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Dexamethasone: Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). This

complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes. Its

anti-inflammatory effects are mediated in part by the inhibition of pro-inflammatory transcription factors

such as NF-κB. In the context of cancer, dexamethasone can induce apoptosis in hematological

malignancies and may also modulate the tumor microenvironment.

The combination of Tesimide and dexamethasone is hypothesized to attack cancer cells through two

distinct and potentially synergistic mechanisms: Tesimide's direct induction of replicative senescence and

apoptosis, and dexamethasone's anti-inflammatory and pro-apoptotic effects.

Signaling Pathways
The interaction between Tesimide and dexamethasone may impact several key signaling pathways

involved in cancer cell proliferation, survival, and inflammation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/product/b1623714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tesimide Pathway

Dexamethasone Pathway

Combined Effect

Tesimide

Telomerase

inhibits

Telomere Shortening

Cellular Senescence

Apoptosis

Tumor Cell

induces apoptosis in

Dexamethasone

Glucocorticoid
Receptor (GR)

Dexamethasone-GR
Complex

Nucleus

Glucocorticoid
Response Elements (GREs)

Gene Transcription
Modulation

NF-κB Pathway

inhibits

Apoptosis

induces

Inflammation

promotesinduces apoptosis in

 

Start

Seed cells in
96-well plate

Incubate overnight

Prepare serial dilutions of
Tesimide and Dexamethasone

Treat cells with
drug solutions

Incubate for 72 hours

Add cell viability reagent

Measure luminescence/
absorbance

Analyze data and
calculate IC50

End

Start Implant tumor cells
subcutaneously Monitor tumor growth Randomize mice into

treatment groups Administer treatments Measure tumor volume
and body weight

Repeat per
schedule

Endpoint: Euthanize and
excise tumors End

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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